molecular formula C8H7BrF2O B2672998 5-Bromo-2-ethoxy-1,3-difluorobenzene CAS No. 115467-04-4

5-Bromo-2-ethoxy-1,3-difluorobenzene

Cat. No. B2672998
Key on ui cas rn: 115467-04-4
M. Wt: 237.044
InChI Key: NDUBLGNFIPJKSL-UHFFFAOYSA-N
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Patent
US05225607

Procedure details

A solution of 4-bromo-2,6-difluorophenol (1.04 g) in dry N,N-dimethylformamide (10 cm3) was added over 5 minutes to a well stirred mixture of sodium hydride (0.24 g of a 50% dispersion in oil) in dry N,N-dimethylformamide (5 cm3). After 30 minutes, ethyl iodide (0.78 g) was added in one portion. After stirring the reaction mixture for 30 minutes, analysis by gas liquid chromatography appeared to show no reaction; further ethyl iodide (5 g) was therefore added, and the reaction mixture was heated at 80° C. for 15 minutes. Later analysis showed similar retention times for both starting material and product, and the reaction may already have been complete prior to the second addition of ethyl iodide. The reaction mixture was washed, poured into water, and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulphate and evaporated under reduced pressure to give a red oil. The oil was purified by column chromatography on a silica gel support, eluting with an 8:1 parts by volume mixture of n-hexane and ethyl acetate to give 4-bromo-2,6-difluorophenetole as a colourless oil (1.02 g).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.[H-].[Na+].[CH2:13](I)[CH3:14]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([O:9][CH2:13][CH3:14])=[C:4]([F:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)O)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the reaction mixture for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
no reaction
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
The reaction mixture was washed
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on a silica gel support
WASH
Type
WASH
Details
eluting with an 8:1 parts by volume mixture of n-hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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